3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a chlorophenyl group, and a methoxyethyl group
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 2-methoxyethylamine to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
- 1-(2-chlorophenyl)-3-(2-methoxyethyl)urea
- 1-(3-chlorophenyl)-3-(2-methoxyethyl)urea
- 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
These compounds share structural similarities but differ in their chemical properties and biological activities
Properties
Molecular Formula |
C14H16ClN3O2 |
---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-18-13(14(19)16-7-8-20-2)9-12(17-18)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
InChI Key |
UVMSMFFEFOPZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCCOC |
Origin of Product |
United States |
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